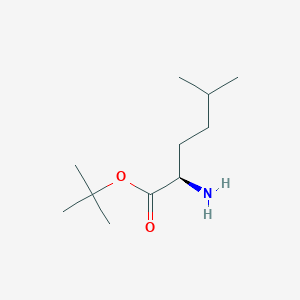

Tert-butyl (2R)-2-amino-5-methylhexanoate

Description

Tert-butyl (2R)-2-amino-5-methylhexanoate is a chiral ester derivative featuring an amino group at the second carbon (R-configuration) and a tert-butoxycarbonyl (Boc) protective group. Its molecular formula is C₁₁H₂₃NO₂ (exact formula inferred from analogs), and it is commonly used as an intermediate in peptide synthesis and pharmaceutical research. The Boc group enhances stability during chemical reactions, while the branched alkyl chain (5-methylhexanoate) influences solubility and steric interactions .

Properties

IUPAC Name |

tert-butyl (2R)-2-amino-5-methylhexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2/c1-8(2)6-7-9(12)10(13)14-11(3,4)5/h8-9H,6-7,12H2,1-5H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOOQNKXHLQRRGH-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC[C@H](C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-amino-5-methylhexanoate typically involves the esterification of (2R)-2-amino-5-methylhexanoic acid with tert-butyl alcohol. This reaction is often catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like toluene or dichloromethane to drive the esterification to completion .

Industrial Production Methods

In an industrial setting, the production of tert-butyl esters can be achieved using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. The use of flow microreactors allows for better control over reaction conditions and can lead to higher yields and purities .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R)-2-amino-5-methylhexanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Reagents such as acyl chlorides or anhydrides are used for forming amides.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Tert-butyl (2R)-2-amino-5-methylhexanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-amino-5-methylhexanoate involves its interaction with various molecular targets. The tert-butyl group can influence the compound’s reactivity and stability, making it a useful protecting group in organic synthesis. The amino group can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in biological systems .

Comparison with Similar Compounds

(S)-2-((tert-Butoxycarbonyl)amino)-5-methylhexanoic Acid (CAS 208522-10-5)

- Structure: Differs by replacing the ester group with a carboxylic acid and having an S-configuration at the amino-bearing carbon.

- Molecular Formula: C₁₂H₂₃NO₄.

- Key Differences :

- Functional Group : The carboxylic acid (vs. ester) increases polarity, reducing lipid solubility but improving aqueous solubility.

- Stereochemistry : The S-enantiomer may exhibit distinct biological activity due to receptor-binding preferences.

- Applications : Likely used in peptide coupling or as a precursor for hydrophilic derivatives. Purity: ≥95% .

tert-Butyl (3R)-3-Amino-5-methylhexanoate

- Structure: Positional isomer with the amino group at carbon 3 (R-configuration).

- Molecular Formula: C₁₁H₂₃NO₂ (same backbone as the target compound).

- Key Differences: Amino Position: Altered regiochemistry affects steric hindrance and reactivity in synthetic pathways. Synthetic Utility: May serve as a building block for β-amino acid derivatives, differing from the α-amino acid orientation of the target compound.

- Source : Listed in a 2017 catalog of rare chemicals, suggesting specialized applications .

Succinate Salts of tert-Butyl Carbamate Derivatives

- Examples: tert-Butyl (2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-ylcarbamate hemisuccinate.

- Structure : Incorporates a succinate counterion, hydroxy group, and phenyl substituents.

- Key Differences: Ionic Nature: Succinate salts improve crystallinity and bioavailability compared to neutral esters.

- Applications : Likely used in drug formulation for enhanced solubility .

Tert-butyl(3R,4S,5S)-4-((S)-2-amino-N,3-dimethylbutanamido)-3-methoxy-5-methylheptanoate (CAS 120205-52-9)

- Structure: Features methoxy, methyl, and amide substituents on an extended heptanoate backbone.

- Molecular Formula : C₂₀H₃₉N₂O₅ (inferred).

- Key Differences: Functional Diversity: Methoxy and amide groups broaden hydrogen-bonding capacity and conformational rigidity.

- Commercial Status : Available from EOS Med Chem at premium pricing, indicating high-value research applications .

Data Table: Structural and Functional Comparison

Research Implications and Challenges

- Stereochemical Sensitivity : The R/S configuration significantly impacts biological activity, as seen in enantiomer pairs .

- Functional Group Trade-offs : Esters (lipophilic) vs. acids (hydrophilic) cater to divergent synthetic goals .

- Commercial Accessibility : Rare compounds (e.g., ) may require custom synthesis, while succinate salts () and medicinal derivatives () are commercially available but costly.

Biological Activity

Tert-butyl (2R)-2-amino-5-methylhexanoate, also known as a derivative of amino acids, has garnered attention due to its potential biological activities. This compound is characterized by its structural features that include a tert-butyl group and an amino acid moiety, which are critical for its biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of various amino acid derivatives, including this compound. These compounds have been shown to exhibit activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. For instance, research indicates that certain modifications in amino acid structure can enhance their ability to disrupt bacterial membranes, leading to increased antimicrobial efficacy.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. Preliminary findings suggest that this compound may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanisms of action appear to involve the modulation of signaling pathways associated with cell survival and death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical carcinoma) | 15 | Induction of apoptosis |

| MCF-7 (breast cancer) | 20 | Cell cycle arrest at G1 phase |

| A549 (lung cancer) | 10 | Inhibition of proliferation |

Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective properties. Studies have demonstrated its ability to mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases. The compound appears to enhance the expression of neuroprotective factors while reducing markers of inflammation.

Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial activity of various amino acid derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 10 µM, suggesting a promising application in developing new antimicrobial agents.

Study 2: Cancer Cell Proliferation

A series of experiments were conducted to evaluate the effects of this compound on different cancer cell lines. The compound demonstrated dose-dependent inhibition of cell growth, particularly in breast and lung cancer models. Flow cytometry analysis revealed that treated cells exhibited increased markers for apoptosis compared to controls.

Research Findings

- Synthesis and Characterization : The synthesis of this compound has been optimized using various organic reactions to ensure high yield and purity. Characterization techniques such as NMR and mass spectrometry confirm the structural integrity necessary for biological activity.

- Mechanistic Insights : Investigations into the molecular mechanisms reveal that this compound interacts with specific cellular targets involved in signal transduction pathways, leading to altered cellular responses.

- Safety Profile : Toxicological assessments indicate that this compound exhibits low toxicity in mammalian models at therapeutic doses, making it a candidate for further development in clinical applications.

Q & A

Q. Basic Research Focus

- 1H/13C NMR : Assigns proton environments (e.g., tert-butyl singlet at ~1.4 ppm) and carbonyl carbons (~170 ppm) .

- ESI-MS : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass) .

- X-ray crystallography : Resolves absolute configuration if single crystals are obtained, as seen in carbamate derivatives .

How to design enzyme interaction studies for this compound in metabolic pathways?

Advanced Research Focus

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with target enzymes (e.g., proteases or oxidoreductases). Competitive inhibition assays with fluorogenic substrates can measure IC₅₀ values. Molecular docking (AutoDock, Schrödinger) predicts binding modes by aligning the compound’s tert-butyl and amino groups with enzyme active sites, as applied to similar carbamates .

What experimental approaches elucidate the (2R) configuration’s impact on peptide coupling reactivity?

Advanced Research Focus

Compare coupling kinetics of (2R) and (2S) enantiomers using HATU/DIPEA in model peptide syntheses. Density functional theory (DFT) calculations analyze transition-state stabilization differences. Chiral HPLC monitors diastereomer ratios post-reaction to quantify stereochemical influence .

How to assess stability under pH/temperature conditions relevant to drug formulation?

Advanced Research Focus

Conduct accelerated stability studies (e.g., 40°C/75% RH for 1–3 months) with HPLC tracking degradation products. Mass spectrometry identifies hydrolysis byproducts (e.g., tert-butyl alcohol or free amino acid derivatives). Buffered solutions (pH 1–9) reveal pH-dependent ester hydrolysis rates .

How to resolve contradictions in reported bioactivity of derivatives?

Advanced Research Focus

Replicate assays under standardized conditions (e.g., cell lines, incubation times). Orthogonal assays (e.g., enzymatic vs. cellular) clarify mechanism-specific effects. Impurity profiling (HPLC-MS) ensures observed bioactivity is not artifact-driven. Cross-reference structural analogs (e.g., tert-butyl carbamates) to identify critical substituents .

Which computational strategies predict binding affinity to biological targets?

Q. Advanced Research Focus

- Molecular dynamics (MD) simulations : Model ligand-receptor interactions over time (e.g., GROMACS).

- QSAR models : Correlate substituent effects (e.g., tert-butyl bulkiness) with activity data from analogs .

- Docking studies : Use Glide or AutoDock Vina to screen derivatives against targets like proteases or kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.